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Compound of Interest

Compound Name: Desmethyltrimipramine

Cat. No.: B195984

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Desmethyltrimipramine's monoamine
reuptake inhibition profile against a range of other antidepressant medications. The data
presented is compiled from peer-reviewed pharmacological studies, offering a quantitative
basis for understanding the relative potencies of these compounds at the primary targets for
antidepressant action: the serotonin transporter (SERT), norepinephrine transporter (NET), and
dopamine transporter (DAT).

Data Presentation: Comparative Binding Affinities
(Ki in nM) for Human Monoamine Transporters

The following table summarizes the equilibrium dissociation constants (Ki) of
Desmethyltrimipramine and other antidepressants for human SERT, NET, and DAT. Lower Ki
values indicate higher binding affinity. The data for most compounds are derived from a
comprehensive study by Tatsumi et al. (1997) using radioligand binding assays with human
embryonic kidney (HEK293) cells expressing the respective transporters.[1][2]

It is important to note that direct in vitro binding data for Desmethyltrimipramine is limited.
However, studies on its parent compound, Trimipramine, and its metabolites indicate that
Desmethyltrimipramine exhibits potencies that are approximately equivalent to Trimipramine.
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[3] Therefore, the Ki values for Trimipramine are provided as a close estimate for
Desmethyltrimipramine’s activity.
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Compound
Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
Class
Tricyclic Desmethyltrimipr
Antidepressant amine ~4,800 ~260 ~3,000
(TCA) (estimated)
Amitriptyline 4.3 35 3,200
Clomipramine 0.28 30 2,700
Desipramine 19 0.86 2,300
Doxepin 3.2 41 6,800
Imipramine 1.4 26 8,700
Nortriptyline 18 4.7 1,100
Trimipramine 4,800 260 3,000
Selective
Serotonin )
Citalopram 1.8 6,100 >10,000
Reuptake
Inhibitor (SSRI)
Fluoxetine 2.7 260 2,100
Paroxetine 0.13 50 340
Sertraline 0.41 420 25
Serotonin-
Norepinephrine )
Venlafaxine 82 2,480 >10,000
Reuptake
Inhibitor (SNRI)
Norepinephrine-
Dopamine )
Bupropion 1,900 2,800 520
Reuptake
Inhibitor (NDRI)
Tetracyclic -
] Maprotiline 100 11 3,500
Antidepressant
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Experimental Protocols

The binding affinity data presented in this guide were primarily generated using in vitro
radioligand binding assays. A generalized protocol for such an experiment is as follows:

1. Cell Culture and Membrane Preparation:
e Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice for these assays.

» Transfection: The cells are stably transfected with the DNA encoding the human serotonin
transporter (hRSERT), norepinephrine transporter (NNET), or dopamine transporter (hDAT).

o Cell Culture: The transfected cells are cultured in appropriate media under standard
conditions until they reach a suitable confluency.

 Membrane Preparation: The cells are harvested and subjected to homogenization and
centrifugation to isolate the cell membranes which contain the transporters. The protein
concentration of the membrane preparation is then determined.

2. Radioligand Binding Assay:

» Radioligands: Specific radiolabeled ligands with high affinity for each transporter are used.
Common examples include:

o SERT: [3H]-Citalopram or [3H]-Paroxetine
o NET: [3H]-Nisoxetine or [*H]-Desipramine
o DAT: [?H]-WIN 35,428 or [*H]-GBR-12935

o Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
the cell membrane preparation, the radioligand, and varying concentrations of the test
compound (e.g., Desmethyltrimipramine).

¢ Incubation: The plates are incubated to allow the binding of the radioligand and the test
compound to the transporters to reach equilibrium.
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e Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters. The filters trap the cell membranes with the bound radioligand.

o Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation
counter.

3. Data Analysis:

» |Cso Determination: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is calculated by fitting the data to a sigmoidal dose-response
curve.

» Ki Calculation: The ICso value is converted to a binding affinity constant (Ki) using the Cheng-
Prusoff equation: Ki = ICso / (1 + [L]/KD), where [L] is the concentration of the radioligand and
KD is its dissociation constant for the transporter.
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Caption: Mechanism of monoamine reuptake inhibition by antidepressants.
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Caption: Workflow for in vitro monoamine transporter binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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